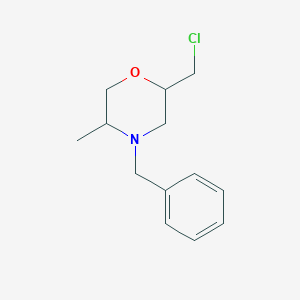

4-Benzyl-2-(chloromethyl)-5-methylmorpholine

Description

Overview of 1,4-Oxazine Heterocycles in Organic Chemistry

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, are of paramount importance in organic chemistry. Among these, the 1,4-oxazine family, which features a six-membered ring with one oxygen and one nitrogen atom at opposite positions, is a notable scaffold. Morpholine (B109124) is the saturated derivative of 1,4-oxazine and is considered a privileged structure in medicinal chemistry due to its frequent appearance in biologically active compounds. The presence of both an ether and a secondary amine group within the morpholine ring imparts unique physicochemical properties, such as improved solubility and metabolic stability, to molecules containing this moiety.

Structural Features and Chemical Reactivity of Morpholine Derivatives

The chemical reactivity of morpholine is largely dictated by the secondary amine, which behaves as a typical base and nucleophile. However, the ether oxygen atom withdraws electron density from the nitrogen, making it slightly less basic than structurally similar amines like piperidine. This modulation of basicity is a key feature influencing the pharmacokinetic profiles of morpholine-containing drugs. The ring typically adopts a stable chair conformation, which can influence the stereochemical outcome of reactions. Substitutions on the nitrogen (position 4) or the carbon atoms of the ring can significantly alter the molecule's properties and reactivity, allowing for fine-tuning of its biological and chemical functions. nih.govingentaconnect.com

Contextualizing 4-Benzyl-2-(chloromethyl)-5-methylmorpholine within Morpholine Chemistry

While extensive research exists on the broader morpholine class, specific literature on this compound is limited. nih.gov However, its structural features allow for a clear contextualization within the field and provide a strong rationale for its synthetic importance.

Interactive Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C12H16ClNO |

| InChI Key | GVWRZZNYCOTWNN-UHFFFAOYSA-N |

| IUPAC Name | 4-benzyl-2-(chloromethyl)morpholine |

| Melting Point | 46-50 °C |

| Storage Temperature | 2-8 °C |

Data sourced from PubChem and commercial supplier information. uni.lusigmaaldrich.com

The strategic placement of substituents on the morpholine ring is a cornerstone of modern synthetic and medicinal chemistry. researchgate.net C-substituted morpholines are found in numerous natural products and biologically active compounds. researchgate.net The introduction of substituents allows for the creation of chiral centers, which is crucial for developing stereospecific drugs. researchgate.net Furthermore, functional groups attached to the morpholine scaffold serve as handles for further chemical transformations, enabling the construction of large and diverse libraries of compounds for drug discovery screening. e3s-conferences.org For instance, the synthesis of various biologically active molecules often involves the use of pre-functionalized morpholine rings to introduce this desirable heterocyclic motif into the final product. ijprs.comnih.gov

The research interest in this compound can be inferred from the distinct roles of its constituent parts. The chloromethyl group (-CH2Cl) at the 2-position is a highly valuable synthetic handle. As a primary alkyl chloride, it is an excellent electrophile, readily participating in nucleophilic substitution reactions. This allows for the facile introduction of a wide variety of functional groups (e.g., azides, cyanides, thiols, amines, ethers) by reacting it with appropriate nucleophiles. This versatility makes the compound a key intermediate for building more complex molecular structures attached to the morpholine core.

The substituents at the 4 and 5 positions also play crucial roles:

4-Benzyl group: The N-benzyl group is a common protecting group for secondary amines in multi-step syntheses. It is relatively stable to many reaction conditions but can be removed when necessary, typically through catalytic hydrogenation. nih.gov Beyond its protective role, the benzyl (B1604629) group can also influence the molecule's lipophilicity and steric properties, which can be important for its interaction with biological targets. nih.gov

5-Methyl group: The methyl group at the 5-position introduces a chiral center into the molecule (assuming a specific stereochemistry). This is highly significant for the synthesis of enantiomerically pure compounds, which is a critical requirement for modern pharmaceuticals. The methyl group also adds steric bulk, which can influence the conformation of the morpholine ring and the stereochemical outcome of subsequent reactions.

In essence, this compound is designed as a versatile chiral building block. Its structure combines a stable heterocyclic core, a reactive site for further functionalization (the chloromethyl group), a common protecting group that can be easily removed (the N-benzyl group), and a stereocenter (the 5-methyl group). This combination makes it a valuable intermediate for the asymmetric synthesis of complex, substituted morpholine derivatives intended for pharmaceutical or materials science research. e3s-conferences.orgresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

4-benzyl-2-(chloromethyl)-5-methylmorpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO/c1-11-10-16-13(7-14)9-15(11)8-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFQFCWUUJAWVDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC(CN1CC2=CC=CC=C2)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Benzyl 2 Chloromethyl 5 Methylmorpholine

Historical and Pioneering Synthetic Approaches to Chloromethyl Morpholines

Historically, the synthesis of the morpholine (B109124) ring has relied on the cyclization of suitable acyclic precursors. One of the most fundamental approaches involves the dehydration of bis(2-hydroxyethyl)amines. researchgate.net A more versatile and widely adopted strategy for creating substituted morpholines starts from 1,2-amino alcohols. organic-chemistry.orgchemrxiv.orgchemrxiv.org For the introduction of a chloromethyl group at the C2 position, a common and longstanding strategy involves the reaction of an appropriate amino alcohol with a precursor like epichlorohydrin (B41342), which serves as the source of the chloromethyl-substituted three-carbon unit. researchgate.net

Another pioneering approach involves the annulation of 1,2-amino alcohols with reagents such as chloroacetyl chloride. chemrxiv.org This method typically proceeds in two steps to form a morpholinone intermediate, which is subsequently reduced to the desired morpholine. chemrxiv.org These foundational methods established the core principles of forming the 1,4-oxazinane ring system through intramolecular cyclization, paving the way for more refined and stereoselective strategies.

Contemporary and Optimized Synthesis Strategies for 4-Benzyl-2-(chloromethyl)-5-methylmorpholine

While a specific, dedicated synthesis for this compound is not extensively documented in dedicated literature, its structure lends itself to a logical and modular synthetic plan based on well-established contemporary methods. The most direct approach involves the initial formation of a 2-(chloromethyl)-5-methylmorpholine intermediate, followed by the introduction of the benzyl (B1604629) group onto the nitrogen atom.

The construction of the core 2,5-disubstituted morpholine ring can be achieved with a high degree of stereochemical control. A robust method begins with the reaction of an enantiomerically pure epoxide with an amino alcohol. acs.orgnih.gov For the target molecule, this could involve reacting a chiral epoxide that provides the chloromethyl group, such as (R)- or (S)-epichlorohydrin, with a chiral amino alcohol that provides the 5-methyl group, such as D- or L-alaninol (2-amino-1-propanol). The amino group of the alaninol would regioselectively open the epoxide at the less-hindered carbon, leading to an amino diol intermediate which can then be cyclized to form the desired 2-(chloromethyl)-5-methylmorpholine ring. acs.orgacs.org

Modern catalytic methods have also been developed for this purpose. For instance, a palladium-catalyzed hydroamination reaction has been successfully employed for the stereoselective synthesis of 2,5-disubstituted morpholines starting from carbamate-protected aziridines and unsaturated alcohols. rsc.org Copper-promoted oxyamination of alkenes represents another innovative route to functionalized morpholines. nih.gov These methods offer efficient pathways to the core heterocyclic structure, which serves as the immediate precursor for N-benzylation.

Once the 2-(chloromethyl)-5-methylmorpholine intermediate is obtained, the final step is the introduction of the benzyl group onto the secondary amine of the morpholine ring. This N-alkylation is a common and generally high-yielding transformation.

The most conventional method involves direct alkylation using a benzyl halide. nih.gov The reaction is typically carried out by treating the morpholine intermediate with benzyl chloride or benzyl bromide in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like acetonitrile (B52724). nih.gov

More recent and sustainable approaches utilize benzyl alcohols as the alkylating agent through a "borrowing hydrogen" mechanism, which avoids the generation of halide waste. researchgate.net These reactions are catalyzed by various transition metal complexes, including those based on iridium, ruthenium, nickel, copper, or iron. researchgate.netnih.gov The reaction involves the temporary oxidation of the alcohol to an aldehyde by the catalyst, reductive amination with the morpholine, and subsequent reduction of the resulting iminium ion to afford the N-benzylated product. nih.gov

| Method | Benzylating Agent | Catalyst/Base | Typical Conditions | Ref. |

| Direct Alkylation | Benzyl chloride / Benzyl bromide | K₂CO₃, NaH | Acetonitrile or DMF, rt to reflux | nih.gov |

| Catalytic Alkylation | Benzyl alcohol | NiCuFeOx | Gas-solid phase, fixed-bed reactor | researchgate.net |

| Catalytic Alkylation | Benzyl alcohol | NHC-Ir(III) or NHC-Ru(II) / KOtBu | 120 °C | nih.gov |

Stereoselective Synthesis of Chiral Morpholine Derivatives

The target molecule, this compound, possesses two stereocenters at the C2 and C5 positions. Therefore, its synthesis can potentially yield a mixture of up to four stereoisomers. Controlling the stereochemical outcome is a critical aspect of modern organic synthesis, and several powerful strategies are available to produce specific, enantiomerically pure morpholine derivatives.

The synthesis of chiral morpholines often relies on starting with enantiomerically pure building blocks, a strategy known as a chiral pool synthesis. nih.govresearchgate.netacs.org By selecting specific enantiomers of the starting materials—for example, (S)-epichlorohydrin and L-alaninol—one can direct the synthesis toward a single diastereomer of the 2,5-disubstituted morpholine product. acs.orgacs.org This approach is one of the most reliable and scalable methods for achieving high stereoselectivity.

Catalytic asymmetric methods provide an alternative where chirality is induced during the reaction sequence. Asymmetric hydrogenation of an unsaturated morpholine precursor using a chiral rhodium catalyst is a highly effective method for setting the stereocenter at the C2 position with excellent enantioselectivity (up to 99% ee). rsc.org Another powerful strategy is organocatalytic enantioselective chlorocycloetherification, where a chiral catalyst, such as a cinchona alkaloid derivative, mediates the cyclization of an alkenol to form a chlorinated morpholine with high enantiomeric excess. rsc.org Furthermore, an organocatalytic, enantioselective α-chlorination of an aldehyde can be followed by reduction and cyclization to yield N-benzyl protected morpholines with a chiral center at the C2 position. nih.gov

| Strategy | Key Feature | Example | Outcome | Ref. |

| Chiral Pool Synthesis | Uses enantiopure starting materials | Reaction of (S)-epoxide with D-alaninol | High diastereoselectivity for trans-2,5-disubstituted product | acs.orgnih.gov |

| Asymmetric Hydrogenation | Catalytic reduction of dehydromorpholine | Bisphosphine-rhodium catalyst | Up to 99% enantiomeric excess at C2 | rsc.org |

| Organocatalysis | Enantioselective α-chlorination/cyclization | Proline-derived catalyst | High enantioselectivity for C2-functionalized morpholines | nih.gov |

When a synthetic route produces a mixture of stereoisomers (either a racemic mixture of enantiomers or a mixture of diastereomers), separation techniques, known as resolution, can be employed to isolate the desired isomer. wikipedia.org

The most established method is classical resolution via the formation of diastereomeric salts. wikipedia.org If a synthesis yields a racemic mixture of the final N-benzylated morpholine, it can be treated with a chiral acid, such as tartaric acid or camphorsulfonic acid. wikipedia.org This reaction forms two different diastereomeric salts, which, unlike enantiomers, have different physical properties, such as solubility. libretexts.org This difference allows for their separation by fractional crystallization. wikipedia.orglibretexts.org Once a pure diastereomeric salt is isolated, the chiral resolving agent can be removed by treatment with a base to liberate the single, pure enantiomer of the morpholine. wikipedia.org

Another approach is kinetic resolution , where one enantiomer in a racemic mixture reacts at a different rate with a chiral catalyst or reagent. nih.gov This results in the enrichment of the unreacted starting material in one enantiomer and the product in the other. Finally, chiral column chromatography is a powerful analytical and preparative technique that can physically separate enantiomers and diastereomers based on their differential interactions with a chiral stationary phase. nih.gov

Catalytic Systems in the Synthesis of Morpholine Scaffolds.oup.com

Various catalytic systems have been developed to facilitate the construction of the morpholine ring, offering mild and efficient alternatives to classical methods.

Indium(III)-Catalyzed Reductive Etherification.oup.com

An efficient method for the synthesis of substituted morpholine derivatives involves an intramolecular reductive etherification reaction catalyzed by Indium(III) bromide (InBr3). oup.comoup.comxjtlu.edu.cn This methodology allows for the construction of a range of 2-substituted, as well as 2,3-, 2,5-, and 2,6-disubstituted morpholines with good to excellent yields and high diastereoselectivity. oup.comoup.comxjtlu.edu.cn The reaction proceeds under mild catalytic conditions and demonstrates good compatibility with a broad spectrum of functional groups, including readily removable N-protecting groups like Boc-, Cbz-, and Fmoc-. oup.com The starting keto alcohols for this cyclization can be readily prepared from the corresponding amino alcohols and α-bromoketones. oup.comoup.com

Table 2: Key Parameters of Indium(III)-Catalyzed Reductive Etherification

| Parameter | Optimal Condition/Reagent | Notes |

|---|---|---|

| Catalyst | Indium(III) bromide (InBr3) | Efficient at catalytic loadings. oup.comoup.com |

| Reducing Agent | Et3SiH or PhSiH3 | Identified as the most efficient silanes. oup.com |

| Solvent | Dichloromethane (CH2Cl2) | Found to be the most effective medium. oup.com |

Transition Metal Catalysis in Morpholine Ring Formation.mdpi.com

Transition metal catalysis offers a versatile platform for the synthesis of heterocyclic compounds, including morpholines. Palladium-catalyzed reactions, for instance, are widely used for C-N and C-O bond formation, which are the key steps in morpholine ring closure. mdpi.com While a direct application to this compound is not explicitly detailed, general principles of transition metal-catalyzed cyclization of functionalized amino alcohols are highly relevant. For example, palladium-catalyzed intramolecular cyclization of nitrogen-tethered alkenols has been shown to produce substituted morpholines in good yields. researchgate.net Furthermore, gold-catalyzed cyclization reactions of alkynylamines or alkynylalcohols provide another efficient route to morpholine and piperazine (B1678402) derivatives. rsc.org

Advanced Synthetic Transformations for Ring Formation and Functionalization

Beyond the core catalytic cyclizations, other advanced synthetic methods are crucial for constructing the specific morpholine core and introducing the necessary functional groups.

Cyclization Reactions in Morpholine Core Construction.ijcce.ac.ir

The construction of the morpholine core often relies on intramolecular cyclization reactions. ijcce.ac.ir A variety of strategies have been developed, with many starting from readily available N-propargylamines. ijcce.ac.irscispace.com These versatile building blocks can undergo a number of cyclization reactions to produce a wide range of substituted and fused morpholine derivatives. scispace.com Gold-catalyzed cyclization of alkynylamines is a notable example that proceeds smoothly under mild conditions with low catalyst loading. rsc.org Another approach involves the nitroso-ene cyclization, which has been developed for the construction of morphan derivatives and demonstrates good functional-group tolerance. pku.edu.cn

Strategies for Introducing the Chloromethyl Moiety

The introduction of the chloromethyl group is a critical step in the synthesis of the target compound. This functional group can be introduced either before or after the formation of the morpholine ring. One common method for introducing a chloromethyl group is through chloromethylation, often achieved via the Blanc reaction for aromatic compounds. chempanda.com For heterocyclic systems, a substitution reaction using a suitable chloromethylating agent is a plausible route. For instance, a reaction between a precursor with a hydroxymethyl group at the 2-position of the morpholine ring and a chlorinating agent like thionyl chloride could yield the desired chloromethyl moiety.

Alternatively, the chloromethyl group can be incorporated from the start by using a building block that already contains this functionality. For example, epichlorohydrin is a common starting material in the synthesis of morpholine derivatives and could serve as a source of the chloromethyl group. frontiersin.org Another strategy involves the reaction of acetals with acid halides, catalyzed by zinc(II) salts, to generate chloromethyl ethers in situ, which can then be used in subsequent reactions. organic-chemistry.orgresearchgate.net

Analytical and Spectroscopic Characterization in Research Applications

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to confirming the covalent structure of newly synthesized molecules. For a compound like 4-Benzyl-2-(chloromethyl)-5-methylmorpholine, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools.

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR are used to identify the chemical environment of each atom, while 2D NMR techniques help establish connectivity and spatial relationships, which are crucial for distinguishing between isomers.

For this compound, the ¹H NMR spectrum would provide key information. The benzylic protons (CH₂) would typically appear as a singlet or a pair of doublets around 3.5-4.5 ppm. The protons on the morpholine (B109124) ring would resonate in the 2.0-4.0 ppm range, with their specific chemical shifts and coupling constants being highly dependent on the relative stereochemistry (cis or trans) of the chloromethyl and methyl groups. The methyl group at C5 would likely appear as a doublet, coupled to the adjacent proton. Advanced 2D NMR experiments like NOESY can be used to determine the relative configuration, as spatial correlations between the C2 and C5 substituents would differ significantly between the cis and trans isomers. nih.gov For example, a NOESY correlation between the protons of the C2-chloromethyl group and the C5-methyl group would strongly suggest a cis relationship.

¹³C NMR spectroscopy complements the proton data by providing the number of unique carbon environments. The expected chemical shifts can be predicted based on data from analogous structures, such as (R)-N-Benzyl-2-(hydroxymethyl)morpholine. wiley-vch.de

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound (Based on analogous substituted N-benzylmorpholines)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Phenyl (C₆H₅) | 7.20 - 7.40 | Multiplet | Aromatic protons of the benzyl (B1604629) group. |

| Benzyl (CH₂) | ~3.5 - 4.5 | Singlet or AB quartet | Protons connecting the phenyl group to the morpholine nitrogen. |

| Morpholine Ring Protons | 2.0 - 4.0 | Multiplets | Complex signals due to coupling and diastereotopicity. |

| Chloromethyl (CH₂Cl) | ~3.6 - 3.8 | Doublet of doublets | Protons adjacent to the C2 stereocenter. |

| Methyl (CH₃) | ~1.0 - 1.3 | Doublet | Protons of the methyl group at the C5 stereocenter. |

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₂H₁₆ClNO), the expected monoisotopic mass is approximately 225.0920 g/mol . uni.lu High-resolution mass spectrometry (HRMS) would be used to confirm this mass with high precision, thereby validating the molecular formula.

The fragmentation pattern observed in the mass spectrum provides further structural evidence. Common fragmentation pathways for this molecule under electron ionization (EI) would likely include:

Loss of the benzyl group: Cleavage of the N-CH₂ bond to produce a prominent peak corresponding to the benzyl cation [C₇H₇]⁺ at m/z 91. nist.gov

Loss of the chloromethyl group: Cleavage of the C-C bond at the C2 position.

Ring opening: Fragmentation of the morpholine ring itself.

Analysis of these fragments helps to piece together the molecular structure and confirm the presence of the key functional groups.

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion/Fragment | Formula | Predicted m/z | Adduct |

| Molecular Ion | [C₁₂H₁₆ClNO]⁺ | 225.09 | [M]⁺ |

| Protonated Molecule | [C₁₂H₁₇ClNO]⁺ | 226.10 | [M+H]⁺ |

| Sodium Adduct | [C₁₂H₁₆ClNNaO]⁺ | 248.08 | [M+Na]⁺ |

| Benzyl Cation | [C₇H₇]⁺ | 91.05 | Fragment |

Chromatographic Methods for Purity and Isomer Separation

Chromatography is essential for separating the target compound from impurities and for resolving its various stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a standard technique for determining the purity of a chemical substance. A sample is passed through a column packed with a stationary phase, and its components are separated based on their differential interactions. For a moderately polar compound like this compound, reversed-phase HPLC would typically be used, with a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The purity is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram.

Due to the presence of two chiral centers, this compound can exist as two pairs of enantiomers (diastereomers). Chiral chromatography is the definitive method for separating these enantiomers and determining the enantiomeric excess (ee) of a sample. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are commonly effective for the separation of a wide range of chiral compounds, including heterocyclic amines. nih.govacs.org The development of a chiral separation method would involve screening various CSPs and mobile phases to achieve baseline resolution of the enantiomeric pairs. This is critical in asymmetric synthesis, where the goal is to produce one enantiomer in high excess.

X-ray Crystallography for Absolute Configuration Determination and Solid-State Analysis

While NMR and chiral chromatography can establish relative configuration and enantiomeric purity, X-ray crystallography provides the most definitive and unambiguous determination of the absolute configuration of a chiral molecule. mdpi.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

The analysis yields a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of every atom, bond lengths, and bond angles. For this compound, a successful crystal structure analysis would confirm the relative cis or trans orientation of the C2 and C5 substituents. Furthermore, by using anomalous dispersion effects, typically enhanced by the presence of a heavier atom like chlorine, the absolute configuration (R or S) at each stereocenter can be determined with high confidence. acs.org The resulting crystallographic data, including unit cell parameters and space group, provides a complete picture of the molecule's solid-state structure. mdpi.com

Role As a Synthetic Intermediate in Complex Organic Molecule Synthesis

Precursor to Chiral Morpholine (B109124) Scaffolds

The chiral nature of 4-Benzyl-2-(chloromethyl)-5-methylmorpholine, arising from the substituents at the C2 and C5 positions, makes it an excellent precursor for the synthesis of more complex chiral morpholine scaffolds. rsc.org Chiral morpholines are highly sought after in organic synthesis, serving as chiral auxiliaries, catalysts, and key components of pharmacologically active molecules. lifechemicals.com The synthesis of enantiomerically pure cis- and trans-2,5-disubstituted morpholines has been a significant area of research, highlighting the importance of stereocontrol in their preparation. acs.orgnih.gov

Utility in Enantiomerically Pure Compound Synthesis

The defined stereochemistry of this compound is instrumental in the synthesis of enantiomerically pure compounds. acs.org Asymmetric synthesis methodologies, such as asymmetric hydrogenation, can yield 2-substituted chiral morpholines with high enantioselectivity. rsc.org The inherent chirality of the starting material can be transferred through subsequent reaction steps, allowing for the construction of target molecules with a specific, desired stereoisomeric form. This is particularly critical in pharmaceutical development, where different enantiomers of a drug can have vastly different biological activities. The use of such chiral building blocks circumvents the need for challenging chiral separations later in a synthetic sequence.

Contribution to Stereochemically Defined Synthetic Routes

The compound's structure facilitates its use in stereochemically defined synthetic routes. researchgate.net By starting with a molecule of known absolute configuration, chemists can design multi-step syntheses where the stereochemical outcome of each reaction is predictable. vapourtec.comtrine.edu This control is essential for creating complex molecules with multiple stereocenters, such as natural products and advanced drug candidates. Synthetic strategies that employ chiral building blocks like this compound are often more efficient and reliable than methods that attempt to introduce chirality at a later stage. nih.gov Various stereoselective synthesis methods have been developed to produce disubstituted morpholines, underscoring the demand for such stereochemically defined intermediates. nih.govrsc.org

Building Block for Nitrogen and Oxygen Containing Heterocycles

This compound is an archetypal building block for the synthesis of a wide range of nitrogen and oxygen-containing heterocycles. sigmaaldrich.comapolloscientific.co.uk Heterocyclic compounds are a cornerstone of modern organic and medicinal chemistry, forming the core structures of a vast number of pharmaceuticals and agrochemicals. lifechemicals.comsigmaaldrich.com The morpholine ring itself is a prime example of an N,O-heterocycle. The reactive chloromethyl group at the C2 position provides a handle for further synthetic elaboration, allowing the morpholine ring to be incorporated into larger, more complex heterocyclic systems. For example, the chloride can be displaced by various nucleophiles to form new carbon-carbon or carbon-heteroatom bonds, leading to fused or spirocyclic systems containing the morpholine motif.

Intermediate in the Synthesis of Structurally Diverse Compounds

The unique combination of functional groups in this compound makes it a key intermediate in the synthesis of a wide variety of structurally diverse compounds. researchgate.net The benzyl (B1604629) group serves as a readily removable protecting group for the morpholine nitrogen, allowing for selective reactions at other parts of the molecule. mdpi.com The chloromethyl group is a versatile electrophilic site for introducing a wide range of substituents.

Pathways to Functionalized Morpholine Derivatives

This compound provides straightforward synthetic pathways to a multitude of functionalized morpholine derivatives. researchgate.net The chloromethyl group can undergo nucleophilic substitution reactions with a broad spectrum of nucleophiles, including amines, alcohols, thiols, and carbanions. This allows for the introduction of various functional groups and structural motifs at the C2 position, leading to libraries of novel morpholine-containing compounds. nih.gov For instance, reaction with primary or secondary amines can lead to aminomethyl-substituted morpholines, which can be valuable intermediates for further derivatization. mdpi.com

Integration into Multi-Step Organic Syntheses

This compound is well-suited for integration into complex, multi-step organic syntheses. vapourtec.com Its stability under various reaction conditions, coupled with the distinct reactivity of its functional groups, allows for its sequential modification in a controlled manner. A typical synthetic sequence might involve an initial nucleophilic substitution at the chloromethyl group, followed by modification of the newly introduced substituent, and finally, deprotection of the benzyl group to liberate the secondary amine, which can then be subjected to further reactions like acylation or alkylation. mdpi.com This step-wise approach is fundamental to the construction of complex target molecules and is a common strategy in modern synthetic organic chemistry. trine.edu

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The advancement of organic synthesis is increasingly driven by the principles of green and sustainable chemistry, which aim to reduce waste, minimize energy consumption, and utilize renewable resources. researchgate.netmdpi.com Future research on the synthesis of 4-Benzyl-2-(chloromethyl)-5-methylmorpholine should prioritize the development of eco-friendly methodologies over traditional, often wasteful, synthetic protocols. rasayanjournal.co.innih.gov

A significant avenue of exploration lies in adapting and optimizing existing strategies for substituted morpholine (B109124) synthesis. For instance, methods starting from readily available 1,2-amino alcohols could be rendered more sustainable by replacing conventional solvents with greener alternatives like water, polyethylene (B3416737) glycol (PEG), or other bio-based solvents. mdpi.comorganic-chemistry.orgnih.gov Furthermore, the use of alternative energy sources, such as microwave irradiation, can dramatically reduce reaction times and improve energy efficiency. rasayanjournal.co.in

Another promising direction is the exploration of novel catalytic systems. Photocatalytic methods, which utilize visible light to drive chemical reactions, represent a cutting-edge approach for constructing heterocyclic scaffolds like morpholines. nih.gov The development of heterogeneous catalysts could also offer significant advantages, including simplified product purification and catalyst recyclability, further enhancing the sustainability of the synthesis.

| Synthetic Strategy | Key Features | Potential Advantages | Research Focus |

|---|---|---|---|

| Microwave-Assisted Synthesis | Use of microwave irradiation as an energy source. | Rapid heating, reduced reaction times, often higher yields, solvent-free options. rasayanjournal.co.in | Optimization of reaction conditions (power, temperature, time) for the cyclization step. |

| Photocatalytic Annulation | Visible-light-driven reaction using a photocatalyst. nih.gov | Mild reaction conditions, high stereoselectivity, use of a renewable energy source. | Development of a suitable photocatalyst and reaction conditions for the specific substrate. |

| One-Pot/Multicomponent Reactions | Combining multiple reaction steps into a single operation. iau.ir | Increased efficiency, reduced waste from intermediate purification steps, high atom economy. | Designing a one-pot sequence from simple precursors to the final product. |

| Synthesis in Green Solvents | Utilizing water, PEG, or bio-based solvents. mdpi.com | Reduced toxicity and environmental impact compared to traditional organic solvents. | Investigating substrate solubility and reaction kinetics in various green solvent systems. |

Exploration of New Reactivity Profiles for Diversification

The synthetic utility of this compound is largely defined by its potential for chemical diversification. The C2-chloromethyl group serves as a highly valuable electrophilic handle for introducing a wide array of functional groups through nucleophilic substitution reactions. Future research should systematically explore the reactivity of this moiety with a broad range of nucleophiles, including amines, thiols, azides, alkoxides, and carbon nucleophiles. This would enable the creation of a diverse library of derivatives from a single, common intermediate, which is a powerful strategy in drug discovery. nih.gov

Beyond classical substitution chemistry, modern synthetic methods offer exciting possibilities. Direct C–H functionalization, for example, could be explored to modify the benzyl (B1604629) group or even the morpholine ring itself, providing access to novel analogues that are difficult to prepare using traditional methods. mdpi.comnih.govmdpi.com Such approaches are at the forefront of synthetic chemistry and would represent a significant advancement in the derivatization of this scaffold.

| Nucleophile | Resulting Functional Group | Potential Application of Derivative |

|---|---|---|

| Azide (B81097) (e.g., NaN₃) | Azidomethyl | Precursor for triazoles (via click chemistry) or primary amines (via reduction). |

| Thiols (R-SH) | Thioether | Introduction of sulfur-containing moieties, known for diverse biological activities. |

| Amines (R₂NH) | Aminomethyl | Modulation of basicity and polarity, key for pharmacokinetic properties. |

| Cyanide (e.g., NaCN) | Cyanomethyl | Precursor for carboxylic acids, amides, or tetrazoles. |

| Phenoxides (Ar-O⁻) | Aryloxymethyl ether | Building block for more complex biaryl ether structures. |

Application in the Synthesis of Emerging Chemical Scaffolds

The morpholine ring is a key structural component in many therapeutic agents, contributing to improved pharmacokinetic profiles and biological activity. nih.gove3s-conferences.orgacs.org As a result, substituted morpholines are highly sought-after building blocks in the design of new drugs. jchemrev.comnih.gov this compound is well-positioned to serve as a versatile building block for the synthesis of novel and complex chemical scaffolds.

Its bifunctional nature—possessing a nucleophilic nitrogen (once the benzyl group is potentially removed) and an electrophilic chloromethyl side chain—allows for its incorporation into a variety of larger molecular architectures. Future work could focus on using this compound as a cornerstone for constructing macrocycles or complex polycyclic systems, which are classes of molecules of increasing interest in drug discovery for their ability to tackle challenging biological targets. The inherent chirality of the molecule also allows it to be used as a scaffold to direct the spatial orientation of other functional groups, a critical aspect in designing molecules with high target specificity. acs.org

Advanced Stereocontrol Methodologies

The presence of two stereocenters at the C2 and C5 positions of this compound means that four distinct stereoisomers are possible (RR, SS, RS, SR). As the three-dimensional structure of a molecule is critical for its biological activity, a key area for future research is the development of methodologies to control this stereochemistry precisely.

Accessing each of these stereoisomers in high purity is essential for thorough structure-activity relationship (SAR) studies. researchgate.net This necessitates the exploration of advanced asymmetric synthesis techniques. One highly effective strategy is the asymmetric hydrogenation of a dehydromorpholine precursor using a chiral catalyst, which can set the stereochemistry at one or both centers with high enantioselectivity. nih.govsemanticscholar.orgrsc.org Other promising avenues include organocatalytic enantioselective reactions, such as halocycloetherification, which can construct the morpholine ring while establishing the desired stereochemistry. rsc.org Additionally, employing starting materials from the "chiral pool," such as enantiomerically pure amino acids or amino alcohols, provides a reliable method for introducing stereochemical integrity into the final product. nih.gov

| Methodology | Description | Key Advantage |

|---|---|---|

| Asymmetric Hydrogenation | Catalytic reduction of a C=C double bond in a dehydromorpholine precursor using a chiral metal complex (e.g., Rhodium-based). mdpi.comnih.gov | High enantioselectivity and atom economy. |

| Organocatalytic Cyclization | Use of small, chiral organic molecules to catalyze the ring-forming reaction enantioselectively. rsc.org | Metal-free, often milder reaction conditions, and avoids toxic heavy metals. |

| Chiral Pool Synthesis | Starting the synthesis from readily available, enantiopure natural products like amino acids or amino alcohols. nih.gov | Provides a straightforward and reliable route to a specific absolute stereochemistry. |

| Diastereoselective Annulation | A ring-forming reaction that controls the relative stereochemistry between the C2 and C5 positions. nih.gov | Allows for the selective synthesis of specific diastereomers (e.g., cis vs. trans). |

Synergistic Experimental and Computational Approaches

The integration of computational chemistry with experimental studies offers a powerful paradigm for accelerating research and gaining deeper mechanistic insights. rsc.org This synergistic approach is particularly well-suited for exploring the potential of this compound.

Future research should leverage computational tools, such as Density Functional Theory (DFT), to model the molecule's conformational landscape, predict its reactivity, and elucidate the mechanisms of its synthesis and derivatization reactions. rsc.org Such calculations can help rationalize experimental outcomes and guide the design of more efficient synthetic routes. For example, computational models can predict the regioselectivity of reactions and estimate the activation energies for different pathways, saving significant experimental effort. optibrium.comgithub.comnih.govdigitellinc.com

Furthermore, in silico methods like molecular docking and molecular dynamics simulations can be employed to screen libraries of virtual derivatives against known biological targets. researchgate.netrsc.org This can identify promising compounds for synthesis and biological evaluation, thereby streamlining the early stages of drug discovery. The synergy between predicting properties computationally and validating them experimentally creates an efficient feedback loop that can significantly accelerate the development of new chemical entities based on this scaffold. rsc.orgacs.org

Q & A

Q. Optimization Tips :

- Monitor reaction progress via in-situ FTIR to track carbonyl intermediates.

- Adjust stoichiometry of benzyl halides to reduce dimerization byproducts.

Basic Question: What analytical techniques are essential for characterizing the structural integrity of this compound?

Answer:

A combination of spectroscopic and crystallographic methods is required:

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., benzyl proton shifts at δ 7.2–7.4 ppm; chloromethyl CH₂Cl at δ 4.1–4.3 ppm) .

- X-ray Crystallography : Resolves stereochemical ambiguities (e.g., morpholine ring puckering) and validates bond angles/lengths. Data deposition in CCDC (e.g., CCDC 2120865 in ) ensures reproducibility .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 280.12) and rule out halogenated impurities .

Advanced Question: How can researchers address challenges in enantioselective synthesis of this compound, particularly in achieving high enantiomeric excess (ee)?

Answer:

Chiral resolution requires:

- Catalytic Asymmetric Synthesis : Use chiral ligands (e.g., BINAP) with palladium catalysts to induce stereoselectivity during benzylation .

- Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) in biphasic systems to selectively hydrolyze undesired enantiomers .

- Chiral HPLC : Validate ee using columns like Chiralpak IA (hexane/isopropanol mobile phase) and compare retention times to known standards .

Q. Troubleshooting :

- If ee <90%, optimize reaction temperature (-20°C slows racemization) or switch to bulkier protecting groups to sterically hinder inversion.

Advanced Question: How should contradictory data in biological activity studies of this compound be analyzed, particularly when assessing interactions with protein targets?

Answer:

Contradictions often arise from assay conditions or target flexibility:

- Dose-Response Curves : Replicate studies at varying concentrations (1 nM–100 µM) to identify non-linear effects (e.g., hormesis) .

- Molecular Docking Simulations : Use AutoDock Vina to predict binding poses and compare with crystallographic data (e.g., protein-ligand PDB entries) .

- Thermodynamic Profiling : Perform ITC (Isothermal Titration Calorimetry) to measure binding entropy/enthalpy and identify solvent effects .

Case Study :

If one study reports IC₅₀ = 10 µM and another IC₅₀ = 50 µM, evaluate buffer ionic strength (e.g., PBS vs. Tris-HCl) and protein conformational states (apo vs. holo) .

Advanced Question: What computational strategies are recommended for predicting the metabolic stability of this compound in biological systems?

Answer:

Combine in silico tools with experimental validation:

- ADMET Prediction : Use SwissADME to assess CYP450 metabolism sites (e.g., chloromethyl group as a potential liability) .

- MD Simulations : Run 100-ns simulations (AMBER force field) to study hydrolysis susceptibility of the morpholine ring in aqueous environments .

- Metabolite Identification : Incubate with liver microsomes and analyze via LC-MS/MS (Q-TOF) to detect oxidative metabolites (e.g., hydroxylation at C5-methyl) .

Validation :

Cross-reference computational results with in vitro hepatic clearance assays (e.g., human hepatocytes) .

Basic Question: What safety protocols are critical when handling this compound, given its reactive chloromethyl group?

Answer:

- Containment : Use fume hoods with HEPA filters to prevent inhalation of volatile intermediates .

- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and flame-resistant lab coats.

- Spill Management : Neutralize chloromethyl residues with 10% sodium thiosulfate before disposal .

Documentation :

Maintain SDS (Safety Data Sheet) logs with emphasis on acute toxicity (LD₅₀) and environmental hazards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.